5-Bromo-4-chloro-2-methoxyphenol
Description
Contextualization of Halogenated Phenols in Organic Chemistry
Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. The presence of halogens significantly influences the electronic properties and reactivity of the phenolic ring. The hydroxyl group (-OH) of phenol is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. openstax.org This means that it increases the reactivity of the benzene (B151609) ring towards electrophiles and directs incoming substituents to the positions ortho and para to the hydroxyl group.
The introduction of halogen atoms, which are electronegative, has a dual effect. Inductively, they withdraw electron density from the ring, which can decrease its reactivity. However, through resonance, they can also donate electron density, a factor that is particularly important for the stabilization of reaction intermediates. This interplay of inductive and resonance effects, combined with the directing influence of the hydroxyl group, makes the chemistry of halogenated phenols rich and complex. They are important intermediates in organic synthesis, allowing for a wide range of further chemical modifications. nih.gov
Historical Overview of Substituted Anisoles and Guaiacols
Anisole (B1667542), or methoxybenzene, is an organic ether with a methyl group attached to a phenyl group via an oxygen atom. wikipedia.org Substituted anisoles, which have additional functional groups on the benzene ring, have a long history in chemistry. The methoxy (B1213986) group in anisole is also an ortho-, para-directing and activating group for electrophilic aromatic substitution, making the ring more reactive than benzene. wikipedia.org Historically, substituted anisoles have been crucial precursors in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. wikipedia.org For instance, anisole itself is a precursor to synthetic anethole, a flavor compound. wikipedia.org
Guaiacol (B22219), or 2-methoxyphenol, is a naturally occurring phenolic compound and a key structural motif in many larger biomolecules. wikipedia.org It is a major component of wood creosote (B1164894) and is known for its characteristic smoky aroma. thegoodscentscompany.com Historically, guaiacol and its derivatives have been significant in the development of flavor chemistry and have served as precursors for valuable compounds like vanillin. wikipedia.org The study of guaiacol's reactions has provided fundamental insights into the chemistry of methoxyphenols, including their oxidation and substitution patterns.
Rationale for Academic Investigation of 5-Bromo-4-chloro-2-methoxyphenol
The academic interest in this compound stems from its potential as a building block in the synthesis of more complex molecules. The specific arrangement of the bromo, chloro, and methoxy substituents on the phenol ring offers a unique platform for regioselective reactions. Chemists can selectively target one of the halogen atoms for displacement or coupling reactions, leaving the others intact for subsequent transformations. This controlled reactivity is highly valuable in multi-step organic synthesis.
Furthermore, the combination of different halogens (bromine and chlorine) and a methoxy group on the same aromatic ring allows for the investigation of their combined electronic and steric effects on the reactivity of the phenol. This provides a model system for studying fundamental principles of physical organic chemistry. The compound's structure also makes it a potential intermediate in the synthesis of novel compounds with interesting biological or material properties.
Overview of Key Research Areas Pertaining to this compound
Research involving this compound primarily falls into the domain of synthetic organic chemistry. Investigations often focus on its use as a precursor or intermediate in the construction of larger, more complex molecular architectures. For example, related structures are used in the synthesis of pharmacologically active compounds. The presence of the bromo and chloro substituents allows for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLVRYBRBRMDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 5 Bromo 4 Chloro 2 Methoxyphenol
De Novo Synthetic Approaches to 5-Bromo-4-chloro-2-methoxyphenol
Constructing this compound from basic building blocks allows for precise control over the substitution pattern on the aromatic ring. Key to these methods are regioselective halogenation and methoxylation reactions.
Regioselective Halogenation Strategies for Phenolic Substrates
The introduction of bromine and chlorine atoms onto a phenolic ring at specific positions is a critical step in the synthesis of this compound. The directing effects of the hydroxyl and methoxy (B1213986) groups, along with the choice of halogenating agents and reaction conditions, play a pivotal role in achieving the desired regiochemistry.
The bromination of phenolic compounds can be achieved using various reagents and protocols, each offering different levels of reactivity and selectivity. For instance, the use of N-Bromosuccinimide (NBS) is a common method for the bromination of activated aromatic rings like phenols. In one documented synthesis of 5-bromo-2-methoxyphenol (B1267044), a precursor to the target molecule, guaiacol (B22219) (2-methoxyphenol) is treated with trifluoroacetic anhydride (B1165640) and a catalytic amount of potassium tert-butoxide before the addition of NBS in acetonitrile. chemicalbook.com This method results in a high yield of the desired 5-bromo isomer. chemicalbook.com
Another approach involves the use of elemental bromine, often with a catalyst. For example, the bromination of o-methoxyphenol can be carried out using bromine with iron powder as a catalyst after protecting the phenolic hydroxyl group via acetylation. google.comchemicalbook.com This three-step process of acetylation, bromination, and subsequent deacetylation also yields 5-bromo-2-methoxyphenol. google.comchemicalbook.com
The choice of solvent and catalyst can significantly influence the regioselectivity of bromination. Research on the bromination of phenols with hydrobromic acid (HBr) has shown that using a sterically hindered sulfoxide (B87167) can favor the formation of the para-brominated product. ccspublishing.org.cn
Table 1: Comparison of Bromination Reagents for Phenolic Substrates
| Reagent System | Substrate Example | Key Conditions | Outcome/Selectivity | Reference |
| N-Bromosuccinimide (NBS) / Trifluoroacetic anhydride | Guaiacol | Acetonitrile, ambient temperature | High yield of 5-bromo-2-methoxyphenol | chemicalbook.com |
| Bromine / Iron powder | o-Methoxyphenol (acetylated) | DMF, 70-80°C | Yields 5-bromo-2-methoxyphenol after deacetylation | google.com |
| HBr / Sterically hindered sulfoxide | Phenols | Varies | High p/o selectivity | ccspublishing.org.cn |
Similar to bromination, the chlorination of phenolic compounds requires control to achieve the desired substitution pattern. The starting material for the synthesis of this compound is often a pre-brominated or pre-methoxylated phenol (B47542). For the synthesis of related compounds like 4-bromo-2-chlorophenols, the bromination of 2-chlorophenol (B165306) is a key step. google.com This suggests that a potential route to this compound could involve the chlorination of 5-bromo-2-methoxyphenol.
Reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) are commonly employed for the chlorination of activated aromatic rings. The inherent directing effects of the existing substituents (bromo and methoxy groups) on the precursor will guide the position of the incoming chloro group.
Ortho-Methoxylation and Related Etherification Techniques
The introduction of a methoxy group ortho to a hydroxyl group is a key transformation in the synthesis of guaiacol-type structures. While direct ortho-methoxylation of a dihalogenated phenol presents challenges, modern catalytic methods are emerging. A palladium/norbornene-catalyzed ortho-C–H methoxylation of aryl halides has been developed, offering a route to methyl aryl ethers. nih.govresearchgate.net This technique utilizes a polarity-reversed N-O reagent and could potentially be applied to a dihalogenated phenol to introduce the methoxy group at a late stage in the synthesis. nih.govresearchgate.net
More traditionally, the synthesis would start from a precursor that already contains the 2-methoxyphenol (guaiacol) core, which is then subjected to sequential halogenation.
Multi-Step Convergent and Linear Synthesis Strategies
The synthesis of polysubstituted benzenes like this compound necessitates a well-designed multi-step strategy. libretexts.orglumenlearning.comyoutube.comyoutube.com The order of the reactions is crucial to ensure the correct regiochemical outcome due to the directing effects of the substituents. lumenlearning.com
A plausible linear synthesis could start with guaiacol (2-methoxyphenol). The first step would be bromination to yield 5-bromo-2-methoxyphenol. chemicalbook.comgoogle.com The subsequent step would be the chlorination of this intermediate. The directing effects of the hydroxyl (ortho-, para-directing), methoxy (ortho-, para-directing), and bromo (ortho-, para-directing but deactivating) groups would need to be carefully considered to achieve chlorination at the 4-position.
A convergent strategy might involve the synthesis of a dihalogenated precursor which is then methoxylated. For example, starting with a suitable dichlorobromobenzene derivative and introducing the hydroxyl and methoxy groups in subsequent steps. However, the selective introduction of these oxygen-containing functional groups in the presence of halogens can be challenging.
Synthesis of this compound from Precursors
An alternative to de novo synthesis is to start from a precursor that already possesses some of the required functional groups in the correct positions.
A potential precursor is 5-bromo-2-methoxyphenol, which can be synthesized from guaiacol. chemicalbook.comgoogle.com The subsequent chlorination of 5-bromo-2-methoxyphenol would be the key step. The strong activating and ortho-, para-directing nature of the hydroxyl group, combined with the para-directing effect of the methoxy group and the deactivating but ortho-, para-directing effect of the bromine atom, would likely direct the incoming chlorine atom to the position para to the hydroxyl group, which is the desired 4-position.
Another possible precursor could be 4-chloro-2-methoxyphenol (B107037) (4-chloroguaiacol). medchemexpress.com Bromination of this compound would then be required. The hydroxyl and methoxy groups would direct the incoming bromine to the positions ortho or para to them. The position para to the hydroxyl group is already occupied by chlorine, and the position ortho to the hydroxyl and meta to the methoxy group would be a likely site for bromination, leading to the desired this compound.
Table 2: Potential Precursors for the Synthesis of this compound
| Precursor | Subsequent Reaction | Key Considerations |
| 5-Bromo-2-methoxyphenol | Chlorination | Regioselectivity directed by -OH, -OCH3, and -Br groups. |
| 4-Chloro-2-methoxyphenol | Bromination | Regioselectivity directed by -OH, -OCH3, and -Cl groups. |
Transformation of Other Halogenated Phenols
The synthesis of this compound can be achieved through the selective halogenation of a pre-existing halogenated phenol. A common precursor for this transformation is 4-chloro-2-methoxyphenol. The introduction of a bromine atom at the 5-position is typically accomplished through electrophilic aromatic substitution.
One documented method involves the bromination of 2-chlorophenol, which can produce 4-bromo-2-chlorophenol (B165030) in high yields. google.com This process can be carried out in the presence of a catalyst, such as triethylamine (B128534) hydrochloride, in a solvent like chlorobenzene (B131634) to improve selectivity and yield. google.com While this specific example does not yield the target molecule directly, it demonstrates the principle of introducing a bromine atom onto a chlorinated phenol ring. The direct bromination of 4-chloro-2-methoxyphenol would follow a similar electrophilic aromatic substitution mechanism. The methoxy group at the 2-position and the hydroxyl group are ortho-, para-directing groups, and the chlorine at the 4-position is also an ortho-, para-director. The steric hindrance and the electronic effects of these substituents would influence the regioselectivity of the bromination reaction.
Another relevant transformation involves the conversion of phenols to aryl halides via boronate ester intermediates. organic-chemistry.org This multi-step process begins with the conversion of a phenol to an aryl triflate, followed by a palladium-catalyzed reaction with pinacolborane to form a boronate ester. organic-chemistry.org Subsequent halogenation with a suitable bromine source, such as copper(II) bromide, can then introduce the bromine atom. organic-chemistry.org This method offers a milder alternative to direct halogenation. organic-chemistry.org
Derivatization from Simpler Methoxybenzene Analogues
A prevalent strategy for synthesizing polysubstituted phenols like this compound is to start with a simpler, more readily available methoxybenzene analogue, such as guaiacol (2-methoxyphenol). chemicalbook.comgoogle.com This approach involves a sequence of halogenation and other functional group manipulations.
A patented method describes the synthesis of 5-bromo-2-methoxyphenol from guaiacol. google.com This process involves three main steps:
Protection: The phenolic hydroxyl group of guaiacol is protected by acetylation using acetic anhydride. google.com
Bromination: The resulting acetate (B1210297) is then brominated. google.com
Deprotection: Finally, the acetyl group is removed to yield 5-bromo-2-methoxyphenol. google.com
A similar synthesis of 5-bromo-2-methoxyphenol from guaiacol involves protection with trifluoroacetic anhydride, followed by bromination with N-bromosuccinimide, and subsequent deprotection. chemicalbook.com The chlorination of the resulting 5-bromo-2-methoxyphenol would then be required to obtain the final product. The regioselectivity of this chlorination step would be critical.
The synthesis of aryl-substituted 2-methoxyphenol derivatives can also be achieved from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. nih.gov This method provides a novel route to substituted guaiacol derivatives which could potentially be halogenated to yield the target compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in chemical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govroyalsocietypublishing.orgresearchgate.net
Solvent-Free and Reduced-Solvent Reaction Systems
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. royalsocietypublishing.org Research in organic synthesis is increasingly focused on developing solvent-free reactions or using more environmentally benign solvents like water or ionic liquids. royalsocietypublishing.orgnumberanalytics.com While specific solvent-free methods for the synthesis of this compound are not extensively documented, the principles can be applied. For example, performing bromination or chlorination reactions in the absence of a solvent or in a recyclable solvent would be a greener approach. orgsyn.org
Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with lower energy consumption. rsc.org The use of catalysts can also reduce the amount of waste generated. nih.gov
In the context of synthesizing halogenated phenols, several catalytic approaches are relevant:
Recyclable Catalysts: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key green chemistry strategy. numberanalytics.com For example, a recyclable palladium catalyst has been used for the Suzuki-Miyaura coupling of phenols in water. numberanalytics.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. researchgate.net For instance, Escherichia coli cells expressing 4-hydroxyphenylacetate (B1229458) 3-hydroxylase have been used for the biotransformation of 4-halophenols to 4-halocatechols. researchgate.net An artificial metalloenzyme has also been shown to catalyze the oxidation of various halogenated phenols. mdpi.com
Atom Economy and Sustainability Assessments in Synthesis
Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.com Reactions with high atom economy are preferred in green chemistry as they generate less waste. nih.gov Substitution and elimination reactions often have poor atom economy because they produce byproducts that are not incorporated into the final product. primescholars.com
The synthesis of this compound often involves substitution reactions, which can have a lower atom economy. For example, in a synthesis starting from guaiacol, the atoms from the protecting group and the leaving groups in the halogenation steps are not part of the final product.
Optimization of Reaction Parameters and Scale-Up Considerations
The successful and efficient synthesis of this compound on both a laboratory and industrial scale hinges on the careful optimization of reaction parameters to maximize yield and purity, as well as addressing the challenges inherent in scaling up chemical processes.
Process Parameter Optimization for Yield and Purity
The optimization of the synthetic route to this compound would focus on the key halogenation steps: the bromination of the starting material and the subsequent chlorination of the brominated intermediate.
Bromination Step Optimization:
A common precursor for this synthesis is guaiacol (2-methoxyphenol). The bromination of guaiacol must be controlled to favor the formation of 5-Bromo-2-methoxyphenol. A typical laboratory-scale synthesis involves a three-step process: acetylation of the phenolic hydroxyl group of guaiacol, followed by bromination, and subsequent deacetylation. google.com Another approach is the direct bromination using N-bromosuccinimide (NBS). chemicalbook.com
Key parameters to optimize for this step include:
Brominating Agent: The choice between bromine with an iron catalyst and N-bromosuccinimide can impact selectivity and handling safety. google.com
Solvent: The solvent can influence the reactivity and selectivity of the bromination reaction.
Temperature: Reaction temperature is a critical factor; for instance, a patented method using bromine and an iron catalyst specifies a reaction temperature of 70-80°C. google.com
Reaction Time: Adequate reaction time is necessary for the completion of the bromination, with one laboratory method describing a 24-hour reaction period when using NBS. chemicalbook.com
Chlorination Step Optimization:
The selective chlorination of 5-Bromo-2-methoxyphenol at the 4-position is a crucial step. The hydroxyl and methoxy groups are ortho-, para-directing, and the bromine atom is also an ortho-, para-director. Therefore, achieving high regioselectivity for the chlorine atom to add at the C4 position, which is para to the hydroxyl group and ortho to the bromine atom, requires careful control of the chlorinating agent and reaction conditions.
Common chlorinating agents for phenols include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). commonorganicchemistry.commdpi.com The use of catalysts can significantly enhance the regioselectivity of chlorination. For instance, Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often used as activators. mdpi.comresearchgate.net
The table below outlines general parameters that would be optimized for the chlorination of a phenol, which would be applicable to the synthesis of this compound.
Table 1: General Parameters for Optimization of Phenol Chlorination
| Parameter | Options and Considerations | Potential Impact on Yield and Purity |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS) | Choice of agent affects reactivity and by-product profile. |
| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃), Zeolites, Sulfur-based catalysts | Can significantly improve regioselectivity, favoring the desired isomer and reducing purification challenges. mdpi.comresearchgate.netresearchgate.net |
| Solvent | Chlorinated hydrocarbons, Apolar aprotic solvents | Solvent choice can influence catalyst activity and product solubility. google.com |
| Temperature | Typically room temperature to moderate heating | Temperature control is crucial to prevent over-chlorination and side reactions. |
| Stoichiometry | Molar ratio of substrate to chlorinating agent | Precise control of stoichiometry is needed to avoid the formation of di- or tri-chlorinated by-products. |
For example, studies on the para-selective chlorination of phenols have shown that using sulfuryl chloride with specific sulfur-containing catalysts can lead to high yields and excellent para/ortho ratios. mdpi.comresearchgate.net Such a strategy would be highly relevant for directing the chlorine atom to the desired 4-position in 5-Bromo-2-methoxyphenol.
Challenges and Strategies in Large-Scale Production
Scaling up the synthesis of this compound from the laboratory bench to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Key Challenges in Scale-Up:
Heat Management: Halogenation reactions are often exothermic. Efficient heat removal is critical in large reactors to prevent runaway reactions and the formation of unwanted by-products due to temperature spikes.
Mass Transfer: In heterogeneous reactions, such as those involving solid catalysts, ensuring efficient mixing and mass transfer between phases becomes more challenging in large vessels.
Handling of Hazardous Materials: The use of corrosive and toxic reagents like bromine, sulfuryl chloride, and Lewis acids requires specialized equipment and stringent safety protocols on a large scale.
Solvent Recovery: The use of large volumes of solvents requires efficient recovery and recycling systems to minimize costs and environmental impact.
Strategies for Successful Scale-Up:
To mitigate these challenges, several strategies can be employed during the process development and scale-up phases.
Table 2: Strategies for Large-Scale Production of Halogenated Phenols
| Strategy | Description | Benefit |
| Process Intensification | Utilizing technologies like continuous flow reactors or microreactors. | Offers superior heat and mass transfer, improved safety, and potentially higher yields and purity. |
| Catalyst Selection and Optimization | Developing robust and recyclable heterogeneous catalysts. | Simplifies product purification, reduces waste, and can lower catalyst costs. Zeolite catalysts, for example, have been explored for shape-selective chlorination of phenols. researchgate.net |
| One-Pot Procedures | Designing synthetic routes where multiple reaction steps are carried out in the same reactor without isolating intermediates. | Can reduce processing time, solvent usage, and waste generation. A one-pot synthesis has been reported for the structurally related 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790). google.com |
| Solvent Selection | Choosing solvents that are effective for the reaction, facilitate product isolation, and are easily recoverable. | Optimizes process efficiency and reduces environmental footprint. |
| Process Analytical Technology (PAT) | Implementing real-time monitoring of reaction parameters (e.g., temperature, concentration). | Allows for tighter control of the process, ensuring consistent product quality and early detection of deviations. |
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 Chloro 2 Methoxyphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
High-Resolution Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 5-Bromo-4-chloro-2-methoxyphenol is predicted to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring—a bromine atom at position 5, a chlorine atom at position 4, a methoxy group at position 2, and a hydroxyl group at position 1—leaves two aromatic protons.
The proton at position 3 (H-3) is expected to appear as a singlet, as it has no adjacent protons to couple with. The proton at position 6 (H-6) is also anticipated to be a singlet for the same reason. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) is an electron-donating group, which would typically shield the ortho and para protons, shifting them to a lower chemical shift (upfield). Conversely, the bromine and chlorine atoms are electron-withdrawing groups, which deshield the protons, moving them to a higher chemical shift (downfield).
The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.0 - 7.2 | s |
| H-6 | 6.8 - 7.0 | s |
| -OCH₃ | 3.8 - 4.0 | s |
| -OH | Variable | br s |
Note: These are predicted values based on the analysis of similar compounds. s = singlet, br s = broad singlet.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents.
The carbon atom attached to the hydroxyl group (C-1) and the methoxy group (C-2) are expected to have higher chemical shifts due to the deshielding effect of the oxygen atoms. The carbons bonded to the halogen atoms (C-4 and C-5) will also be influenced, with their chemical shifts being affected by the electronegativity and size of the halogens. The remaining aromatic carbons (C-3 and C-6) and the methoxy carbon will have characteristic chemical shifts.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145 - 150 |
| C-2 | 148 - 153 |
| C-3 | 115 - 120 |
| C-4 | 120 - 125 |
| C-5 | 110 - 115 |
| C-6 | 118 - 123 |
| -OCH₃ | 55 - 60 |
Note: These are predicted values based on the analysis of similar compounds.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, since the two aromatic protons are not adjacent, no cross-peaks are expected between them in the COSY spectrum.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the protonated aromatic carbons (C-3 and C-6) and the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-1, C-2, C-4, and C-5). For example, the methoxy protons would show correlations to C-2. The aromatic protons would show correlations to neighboring quaternary carbons, helping to piece together the full structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is valuable for confirming the substitution pattern. For instance, a NOESY spectrum should show a correlation between the methoxy protons and the proton at C-3, confirming their proximity.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Functional Group Vibrations of this compound
The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the hydroxyl, methoxy, and substituted benzene functional groups.
O-H Stretching: A broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in hydrogen bonding.
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C-H stretching of the methoxy group will likely be observed between 2850 and 2960 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the phenol (B47542) and methoxy groups are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Cl stretch is anticipated in the range of 600-800 cm⁻¹, while the C-Br stretch is expected at an even lower wavenumber, typically between 500 and 600 cm⁻¹. spectroscopyonline.com
Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| -OH | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| -OCH₃ C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Phenolic C-O | Stretching | 1200 - 1300 |
| Methoxy C-O | Stretching | 1000 - 1100 |
| C-Cl | Stretching | 600 - 800 |
| C-Br | Stretching | 500 - 600 |
Note: These are predicted values based on the analysis of similar compounds.
Conformational Analysis and Intermolecular Hydrogen Bonding Networks
Intermolecular hydrogen bonding is expected to be a significant feature in the solid state and in concentrated solutions of this compound. The hydroxyl group of one molecule can act as a hydrogen bond donor to the oxygen atom of the hydroxyl or methoxy group of a neighboring molecule, or to the halogen atoms which can act as weak hydrogen bond acceptors. These hydrogen bonding networks can influence the crystal packing and the physical properties of the compound. The broadness of the O-H stretching band in the IR spectrum is a direct indication of the presence of such hydrogen bonding.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular geometry, intermolecular interactions, and packing efficiency of this compound in its solid state.
Unit Cell Parameters and Space Group Determination
The initial step in a crystallographic analysis involves the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the systematic absences in the diffraction pattern, would allow for the unambiguous assignment of the crystal system and the space group, which describes the symmetry elements present in the crystal.
Table 1: Hypothetical Unit Cell Parameters for this compound
| Parameter | Hypothetical Value |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Z | Data Not Available |
This table is populated with placeholders as experimental data is not currently available in public databases.
Non-Covalent Interactions and Supramolecular Assembly
A detailed examination of the crystal structure would highlight the non-covalent interactions that govern the supramolecular assembly. These interactions, while weaker than covalent bonds, are crucial in determining the crystal packing and influencing the physical properties of the solid. For this compound, one would anticipate the presence of hydrogen bonding involving the phenolic hydroxyl group, as well as halogen bonding (involving the bromine and chlorine atoms) and van der Waals forces, which collectively dictate the three-dimensional architecture of the crystal.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of this compound with a high degree of accuracy. This precise measurement allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass.
Table 2: Predicted Exact Mass for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | Data Not Available |
| [M-H]⁻ | Data Not Available |
This table presents placeholder values as experimental HRMS data has not been reported.
Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns
Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used in mass spectrometry, each providing complementary information about the molecule's structure.
In EI-MS , the high-energy electron beam would likely induce significant fragmentation of the this compound molecule. The resulting mass spectrum would be characterized by a series of fragment ions, providing a unique "fingerprint" of the compound. Key fragmentation pathways would likely involve the loss of a methyl group from the methoxy ether, cleavage of the C-Br or C-Cl bonds, and potentially the elimination of CO or other small neutral molecules.
ESI-MS , being a softer ionization technique, would be expected to produce a prominent molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), confirming the molecular weight of the compound with minimal fragmentation. This is particularly useful for confirming the identity of the parent molecule before undertaking more energetic fragmentation studies.
A detailed analysis of the fragmentation patterns from both techniques would allow for the piecing together of the molecule's structure, confirming the connectivity of the atoms and the positions of the various substituents on the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Identification of Electronic Transitions and Chromophores
The UV-Vis spectrum of an organic molecule is primarily determined by its chromophores, which are the parts of the molecule that absorb light. In this compound, the primary chromophore is the substituted benzene ring. The electronic transitions observed in the UV-Vis spectrum of this compound are expected to be π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring.
The benzene ring itself typically exhibits two main absorption bands: the E2-band around 204 nm and the B-band around 254 nm. The presence of substituents on the benzene ring significantly influences the position (λmax) and intensity (εmax) of these absorption bands. The substituents on the benzene ring in this compound are a hydroxyl (-OH) group, a methoxy (-OCH3) group, a bromine (-Br) atom, and a chlorine (-Cl) atom.
Hydroxyl (-OH) and Methoxy (-OCH3) Groups: Both the hydroxyl and methoxy groups are auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. These groups have non-bonding electrons on the oxygen atom that can be delocalized into the π-system of the benzene ring (a +M or mesomeric effect). This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the π → π* transition, resulting in a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.
The combination of these substituents on the phenol ring is expected to result in a complex UV-Vis spectrum with absorption maxima shifted to longer wavelengths compared to phenol or anisole (B1667542).
Hypothetical Electronic Transitions and Chromophore Analysis:
| Chromophore/Functional Group | Expected Electronic Transition | Influence on Spectrum |
| Substituted Benzene Ring | π → π | Primary absorption bands |
| Hydroxyl (-OH) Group | n → π | Possible, but often obscured by stronger π → π* transitions |
| Methoxy (-OCH3) Group | n → π | Possible, but often obscured by stronger π → π transitions |
| Bromine (-Br) and Chlorine (-Cl) | n → σ* | Transitions at shorter wavelengths, generally not observed in the standard UV-Vis range |
Solvent Effects and pH Sensitivity of Absorption Spectra
The electronic absorption spectrum of this compound is expected to be sensitive to the polarity of the solvent and the pH of the medium. These effects arise from differential solvation of the ground and excited states of the molecule and from changes in the ionization state of the phenolic hydroxyl group.
Solvent Effects:
The position of the UV-Vis absorption bands can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism.
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can form hydrogen bonds with the hydroxyl and methoxy groups of this compound. This hydrogen bonding can stabilize both the ground and excited states. For π → π* transitions, the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, leading to a small bathochromic (red) shift. For n → π* transitions, the non-bonding electrons are involved in hydrogen bonding, which lowers their energy level. This increases the energy required for the transition, resulting in a hypsochromic (blue) shift.
Polar Aprotic Solvents (e.g., dimethyl sulfoxide (B87167), acetonitrile): These solvents can interact through dipole-dipole interactions, which will also influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima.
Nonpolar Solvents (e.g., hexane, cyclohexane): In nonpolar solvents, intermolecular interactions are weaker, and the spectrum is often considered to be a good representation of the molecule's intrinsic electronic transitions.
Hypothetical Solvent Effects on λmax:
| Solvent Type | Expected Shift for π → π | Expected Shift for n → π |
| Polar Protic | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |
| Polar Aprotic | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |
| Nonpolar | Reference Spectrum | Reference Spectrum |
pH Sensitivity:
The phenolic hydroxyl group is acidic and can be deprotonated in a basic medium to form the phenoxide ion. This change in ionization state leads to significant changes in the UV-Vis spectrum.
Acidic to Neutral pH: In this range, the compound exists predominantly in its neutral, molecular form.
Basic pH: Upon addition of a base, the phenolic proton is removed, forming the 5-bromo-4-chloro-2-methoxyphenoxide ion. The resulting negative charge on the oxygen atom enhances the electron-donating ability of this group, leading to a stronger delocalization of electrons into the aromatic ring. This increased conjugation significantly reduces the HOMO-LUMO energy gap, causing a pronounced bathochromic shift and an increase in the intensity of the absorption (hyperchromic effect).
Hypothetical pH Effects on UV-Vis Spectrum:
| Condition | Molecular Species | Expected Spectral Change |
| Acidic/Neutral pH | This compound | Absorption at shorter wavelengths |
| Basic pH | 5-Bromo-4-chloro-2-methoxyphenoxide ion | Significant bathochromic shift and hyperchromic effect |
Chemical Reactivity, Reaction Mechanisms, and Derivatization Strategies of 5 Bromo 4 Chloro 2 Methoxyphenol
Nucleophilic Aromatic Substitution and Cross-Coupling Reactions:This part of the analysis was designed to focus on the reactivity of the carbon-halogen bonds. The presence of both bromine and chlorine offers potential for selective reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. However, a detailed literature search yielded no specific examples of the following reactions being performed on 5-Bromo-4-chloro-2-methoxyphenol:
Suzuki-Miyaura Coupling: To form new aryl-aryl bonds.
Sonogashira Coupling: To introduce alkyne moieties. wikipedia.orglibretexts.org
Heck and Stille Coupling: For creating bonds with alkenes or other aryl groups. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org
While the general mechanisms and broad applicability of these coupling reactions are extensively reviewed in chemical literature, specific substrates, reaction conditions, catalysts, and yields for their application to this compound are absent. libretexts.orgorganic-chemistry.org This indicates that the derivatization of this specific molecule is either an unexplored area of research or the results of such studies have not been published in the public domain.
Buchwald-Hartwig Amination and Other C-N Bond Forming Reactions
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a significant method for forming carbon-nitrogen (C-N) bonds. While direct studies on this compound are not extensively documented in publicly available literature, the principles of this reaction can be applied to understand its potential reactivity. The reaction typically involves an aryl halide or triflate, an amine, a base, and a palladium catalyst with a suitable phosphine (B1218219) ligand.
In the case of this compound, the presence of two different halogen substituents, bromine and chlorine, introduces the potential for chemoselectivity. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This suggests that amination would likely occur selectively at the C5 position (bearing the bromine atom).
A typical reaction setup would involve reacting this compound with an amine in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]) and a bulky electron-rich phosphine ligand such as (±)-BINAP. chemspider.com A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to facilitate the reaction. chemspider.com The reaction is usually carried out in an inert solvent like toluene (B28343) under an inert atmosphere. chemspider.com
Recent advancements in photocatalysis have also opened new avenues for the amination of phenols and halophenols. thieme-connect.comchemrxiv.org Dual catalytic systems, for instance, employing an iridium photocatalyst in conjunction with a pyridinium (B92312) additive, can facilitate the C-N coupling of a variety of substituted phenols with nitrogen nucleophiles, including azoles, indoles, and diarylamines. thieme-connect.comchemrxiv.org For halogenated phenols, this method can lead to ortho- and para-SNAr amination with high yields. thieme-connect.comchemrxiv.org
It is important to note that the phenolic hydroxyl group can sometimes interfere with the catalytic cycle of the Buchwald-Hartwig amination. It may be necessary to protect the hydroxyl group prior to the amination reaction, for example, as a methoxymethyl (MOM) or other suitable ether, and then deprotect it after the C-N bond formation. However, direct amination of phenols has been achieved under specific catalytic conditions. For instance, rhodium-catalyzed amination of phenols offers a direct route to anilines by facilitating the challenging keto-enol tautomerization of phenols. researchgate.net
Table 1: Potential Buchwald-Hartwig Amination of this compound
| Reactant | Catalyst System | Base | Product (Predicted) |
| This compound | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | 5-Amino-4-chloro-2-methoxyphenol |
| This compound | Ir(ppy)₃ / Pyridinium Additive | - | C-N coupled product |
| This compound | Rhodium Complex | - | 5-Amino-4-chloro-2-methoxyphenol |
Reactions Involving the Phenolic Hydroxyl and Methoxy (B1213986) Functional Groups
The reactivity of this compound is significantly influenced by its phenolic hydroxyl and methoxy groups. These functional groups can undergo a variety of transformations, allowing for further derivatization of the molecule.
The phenolic hydroxyl group of this compound can be readily converted into an ether or an ester.
Etherification: This reaction involves the substitution of the acidic proton of the hydroxyl group with an alkyl or aryl group. A common method is the Williamson ether synthesis, where the phenol (B47542) is first treated with a base, such as sodium hydroxide, to form the corresponding sodium phenoxide. youtube.com This phenoxide then acts as a nucleophile and attacks an alkyl halide to form the ether. The reactivity of the alkyl halide follows the order RI > RBr > RCl.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form esters. youtube.com When reacting with a carboxylic acid, a dehydrating agent like concentrated sulfuric acid is often required. The reaction with acyl chlorides is typically more rapid and can be carried out in the presence of a base like pyridine (B92270) to neutralize the HCl produced. youtube.com
These reactions are fundamental in synthetic organic chemistry and can be used to protect the hydroxyl group or to introduce new functionalities into the molecule. nih.gov
The cleavage of the aryl methyl ether bond in the methoxy group is a crucial transformation that can yield a dihydroxylated phenol, a valuable intermediate in many synthetic pathways.
Demethylation: Several reagents are known to cleave aryl methyl ethers. researchgate.net Boron tribromide (BBr₃) is a widely used and effective reagent for this purpose, often employed in a 1:1 stoichiometric ratio. nih.gov Hydrobromic acid (HBr) is another common reagent for demethylation. rsc.org The use of 48% aqueous HBr, sometimes in the presence of a phase-transfer catalyst like tetra-n-butylphosphonium bromide, has been shown to be effective for the selective cleavage of aryl methyl ethers. tandfonline.com Lewis acids such as aluminum chloride (AlCl₃) and aluminum iodide (AlI₃) are also utilized for demethylation, with AlI₃ being a stronger Lewis acid that allows for shorter reaction times. rsc.org
The choice of demethylating agent can be influenced by the presence of other functional groups in the molecule to ensure selectivity. For instance, certain conditions can be chosen to selectively cleave the methyl ether without affecting other parts of the molecule. tandfonline.com The presence of electron-donating or electron-withdrawing groups on the aromatic ring can also influence the rate of demethylation. rsc.org
Functionalization: While less common than demethylation, the methoxy group can potentially be functionalized. Metal-free methods for the etherification of aryl methyl ethers via C-OMe bond cleavage have been developed, allowing for the synthesis of different aryl alkyl ethers. acs.org These reactions often proceed through an SₙAr-type mechanism. acs.org
Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Conditions | Reference |
| Boron tribromide (BBr₃) | 1:1 stoichiometry | nih.gov |
| Hydrobromic acid (HBr) | 48% aqueous solution | rsc.org |
| Aluminum chloride (AlCl₃) | Often with a thiol | rsc.org |
| Aluminum iodide (AlI₃) | Acetonitrile, reflux | rsc.org |
Oxidative and Reductive Transformations of this compound
The aromatic ring of this compound is susceptible to both oxidative and reductive transformations, which can lead to a variety of products.
The oxidation of phenols can yield different products depending on the oxidant and reaction conditions. libretexts.org The oxidation of substituted phenols can proceed via hydrogen atom abstraction (HAT) from the phenolic hydroxyl group. acs.orgnih.gov
In the case of this compound, oxidation could potentially lead to the formation of a corresponding benzoquinone. The oxidation of phenols to quinones can be achieved using various oxidizing agents, including Fremy's salt (potassium nitrosodisulfonate). libretexts.org The presence of substituents on the phenolic ring influences the reaction's regioselectivity and the stability of the resulting quinone.
The oxidation of halophenols has been studied in various contexts, including radiolysis and advanced oxidation processes. tandfonline.comrsc.org Hydroxyl radicals, for instance, can react with halophenols through addition to the aromatic ring, which can be followed by elimination of a hydrogen halide. tandfonline.com The nature and position of the halogen substituents affect the sites of radical attack. tandfonline.com Artificial metalloenzymes have also been shown to catalyze the oxidation of halophenols with substrate-dependent chemoselectivity. mdpi.com
It is important to consider that the oxidation of phenols can sometimes lead to the formation of polymeric products through radical coupling. psu.edu
Reductive dehalogenation is a key reaction for removing halogen atoms from aromatic rings. This process is often achieved through catalytic hydrogenation.
Reductive Dehalogenation: The carbon-halogen bonds in this compound can be cleaved reductively. Catalytic hydrogenation using a precious metal catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method for dehalogenation. acsgcipr.org The reactivity of the halogens generally follows the order I > Br > Cl > F. Therefore, it is expected that the carbon-bromine bond in this compound would be more readily cleaved than the carbon-chlorine bond, allowing for selective debromination under controlled conditions. Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol (B130326) in the presence of a catalyst, can also be employed for dehalogenation. acsgcipr.org
Other Reduction Reactions: Besides dehalogenation, the phenolic ring itself can be reduced under more vigorous conditions, although this is less common for phenols compared to other aromatic compounds. The primary focus of reduction reactions on halophenols is typically the removal of the halogen substituents.
Synthesis of Advanced Derivatives and Analogues of this compound
The development of advanced derivatives from this compound hinges on the selective manipulation of its multiple reactive sites. These sites include the acidic phenolic proton, the oxygen atom of the hydroxyl group, the aromatic ring itself, and the carbon-halogen bonds. Strategic functionalization at these positions can lead to a diverse array of novel compounds with tailored properties.
The creation of poly-functionalized architectures from this compound can be achieved through several key reaction types that target its distinct functional groups.
Functionalization of the Phenolic Hydroxyl Group: The hydroxyl group is a primary site for derivatization. Standard reactions such as etherification and esterification can be employed to introduce a wide variety of functional groups. nih.govrsc.orgyoutube.com
Etherification: Reaction with alkyl halides in the presence of a base (e.g., potassium carbonate, sodium hydride) can yield a range of ether derivatives. organic-chemistry.org This reaction proceeds via the formation of a more nucleophilic phenoxide ion. The choice of the alkylating agent can introduce functionalities such as alkyl chains, benzyl (B1604629) groups, or chains bearing other reactive ends for further modification.
Esterification: Acylation of the phenolic hydroxyl with acyl chlorides or acid anhydrides provides the corresponding esters. youtube.com This reaction is often carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. youtube.com
Table 1: Potential Derivatization Reactions at the Hydroxyl Group
| Reaction Type | Reagents | Potential Product Structure | Introduced Functionality |
|---|---|---|---|
| Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | ![]() | Alkoxy (O-R) group |
| Esterification | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | ![]() | Ester (O-CO-R) group |
Functionalization via Cross-Coupling Reactions: The presence of bromine and chlorine atoms allows for the application of powerful transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. youtube.com The differential reactivity of the C-Br and C-Cl bonds (C-Br being generally more reactive in oxidative addition to palladium catalysts) can, in principle, allow for selective functionalization.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the halo-phenol with an organoboron reagent (e.g., a boronic acid or ester). nih.govnih.gov This is a robust method for forming new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the positions of the halogens.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl halide with an amine. youtube.comnih.gov This strategy can be used to introduce primary or secondary amine functionalities, which are common in pharmacologically active molecules.
Table 2: Potential Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-substituted phenol |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino-substituted phenol |
The functional groups on this compound serve as handles for its incorporation into larger, more complex cyclic structures.
Synthesis of Heterocyclic Systems: The phenolic moiety is a common precursor for the synthesis of oxygen-containing heterocycles, most notably benzofurans. acs.orgresearchgate.net
Benzofuran (B130515) Synthesis: A common method for benzofuran synthesis involves the reaction of a phenol with an α-haloketone, followed by intramolecular cyclization. nih.gov For this compound, this would involve O-alkylation at the phenolic oxygen with a suitable α-haloketone, followed by a cyclization reaction (often acid- or base-catalyzed) to form the furan (B31954) ring. The substituents on the resulting benzofuran would depend on the choice of the α-haloketone.
Dibenzodioxin Formation: It is important to note that under certain conditions, particularly thermal stress in the presence of a catalyst like copper, chlorophenols can undergo dimerization to form polychlorinated dibenzo-p-dioxins (PCDDs) or dibenzofurans (PCDFs). nih.govcore.ac.uknih.govwikipedia.orgwikipedia.org This represents a potential side-reaction pathway during high-temperature synthesis attempts.
Table 3: Potential Synthesis of Heterocyclic Derivatives
| Heterocycle Type | General Strategy | Key Reagents | Resulting Core Structure |
|---|---|---|---|
| Benzofuran | O-alkylation followed by intramolecular cyclization | α-Haloketone, Base | Substituted Benzofuran |
| Dibenzodioxin | Dimerization of phenoxy radicals | High temperature, Catalyst (e.g., CuCl₂) | Substituted Dibenzodioxin |
Synthesis of Macrocyclic Systems: The incorporation of this compound into macrocycles requires the introduction of two reactive functionalities that can be linked together in an intramolecular fashion. acs.org
A plausible strategy would involve a multi-step process:
Preparation of a Di-functionalized Monomer: The phenol could be functionalized at two positions. For instance, the hydroxyl group could be etherified with a long-chain ω-haloalkanol. Subsequently, a cross-coupling reaction at the more reactive C-Br position could introduce another long chain with a terminal reactive group (e.g., an amine, a carboxylic acid, or an alkene).
Macrocyclization: The resulting linear precursor, now bearing two reactive ends, could undergo a high-dilution intramolecular cyclization. The specific macrocyclization reaction would depend on the nature of the terminal functional groups and could include lactamization, lactonization, or ring-closing metathesis. acs.org
Table 4: Hypothetical Strategy for Macrocycle Synthesis
| Step | Description | Example Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Functionalization of -OH group | Br-(CH₂)n-OH, Base | Phenol with a long hydroxyalkyl chain |
| 2 | Cross-coupling at C-Br position | H₂N-(CH₂)m-B(OH)₂, Pd catalyst | Linear precursor with terminal -OH and -NH₂ groups |
| 3 | Intramolecular Cyclization | Coupling agent (for amide formation) | Macrocyclic ether-amide |
Theoretical and Computational Studies on 5 Bromo 4 Chloro 2 Methoxyphenol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic nature of 5-Bromo-4-chloro-2-methoxyphenol. These computational methods provide a foundational understanding of the molecule's geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine its optimized ground state geometry. dergipark.org.trchemijournal.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.
The electronic properties derived from DFT calculations include the distribution of electron density, which is influenced by the presence of electron-withdrawing halogen atoms (bromine and chlorine) and the electron-donating methoxy (B1213986) group. nih.gov The interplay of these substituents significantly affects the electronic environment of the phenol (B47542) ring.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
For halogenated phenols, the HOMO is typically distributed over the phenol ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is generally spread across the aromatic ring, signifying the regions susceptible to nucleophilic attack. Quantitative Structure-Activity Relationship (QSAR) studies on halogenated phenols have utilized HOMO and LUMO energies as key descriptors to predict their biological activity and toxicity. researchgate.netresearchgate.net
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In substituted phenols, the nature and position of the substituents modulate this energy gap.
Table 1: Representative Frontier Molecular Orbital Energies for Halogenated Phenols
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Halogenated Phenol Set (average) | -9.5 to -10.5 | -1.0 to -2.0 | 7.5 to 8.5 |
Note: The values presented are representative ranges based on QSAR studies of various halogenated phenols and are intended to provide an illustrative example. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For a molecule like this compound, the MEP surface would likely show a region of significant negative potential around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, rendering it susceptible to nucleophilic attack. The halogen substituents would also influence the electrostatic potential of the aromatic ring. Theoretical studies on similar bromo-hydroxybenzaldehydes have utilized MEP analysis to explore their reactive sites.
Calculations of Dipole Moments and Polarizability
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is also calculable using computational methods and is important for understanding non-covalent interactions. A study on a related Schiff-base derivative of a bromo-chloro-phenol compound computed the total dipole moment and linear polarizability using DFT with the B3LYP/6-311G(d,p) level of theory. dergipark.org.tr
Conformational Analysis and Energetic Landscapes
The flexibility of the methoxy and hydroxyl groups in this compound gives rise to different possible conformations, each with a distinct energy. Understanding the conformational preferences and the energy barriers to rotation is essential for a complete picture of the molecule's behavior.
Exploration of Stable Conformations and Rotational Barriers
The orientation of the methoxy and hydroxyl groups relative to the phenol ring and to each other determines the stable conformations of this compound. The rotation around the C-O bonds of these groups leads to different conformers. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the methoxy oxygen is a possibility that can significantly stabilize a particular conformation.
Computational studies on methoxyphenols have shown that the relative orientation of the hydroxyl and methoxy groups can lead to multiple stable isomers. The energy barriers for the rotation of these groups can be calculated, providing insight into the likelihood of interconversion between different conformations at a given temperature. For instance, in 2-methoxyphenol, a twofold component of 6 kcal/mol has been suggested for the rotational potential function of the hydroxyl group. acs.org
Intramolecular Hydrogen Bonding and Steric Hindrance Effects
The structure of this compound, with a hydroxyl group ortho to a methoxy group, suggests the potential for intramolecular hydrogen bonding. This non-covalent interaction, where the hydroxyl proton interacts with the oxygen of the methoxy group, can significantly influence the molecule's conformation and reactivity. The presence of bulky halogen substituents (bromine and chlorine) also introduces steric hindrance, which can affect the planarity of the phenyl ring and the orientation of the substituent groups.
Computational studies on ortho-substituted phenols have shown that the interplay between hydrogen bonding and steric effects is crucial in determining the most stable conformer. rsc.org For this compound, it is anticipated that the intramolecular hydrogen bond would lead to a more planar arrangement of the hydroxyl and methoxy groups relative to the benzene (B151609) ring. However, the steric bulk of the bromine and chlorine atoms could introduce out-of-plane distortions. The relative energies of different conformers, arising from the rotation of the hydroxyl and methoxy groups, can be calculated using quantum mechanical methods to identify the most stable geometry.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transient structures and energetic barriers that are often difficult to study experimentally. nih.govcapes.gov.br For this compound, computational methods can be employed to investigate various reaction types, such as electrophilic aromatic substitution or oxidation. nih.govnih.govnih.gov
Transition State Characterization and Reaction Pathway Determination
By mapping the potential energy surface of a reaction, computational chemistry can identify the transition state—the highest energy point along the reaction coordinate. capes.gov.br For a hypothetical reaction, such as the nitration of this compound, theoretical calculations can determine the structure of the transition state for the attack of the nitronium ion at different positions on the aromatic ring. This allows for the determination of the preferred reaction pathway. The presence of the electron-donating hydroxyl and methoxy groups, and the electron-withdrawing and sterically hindering halogen atoms, would all influence the regioselectivity of such a reaction.
Calculation of Activation Energies and Thermochemical Parameters
Once the transition state is located, its energy relative to the reactants can be calculated to determine the activation energy of the reaction. capes.gov.br This provides a quantitative measure of the reaction's feasibility. Thermochemical parameters such as the enthalpy and Gibbs free energy of reaction can also be computed to predict the reaction's spontaneity and equilibrium position. nih.gov For this compound, these calculations would be essential in understanding its reactivity and stability under various conditions.
Illustrative Data Table: Calculated Thermochemical Parameters for a Hypothetical Reaction of this compound. Note: These are representative values based on typical calculations for similar phenolic compounds, as specific experimental or calculated data for this reaction of this compound is not available in the cited literature.
| Parameter | Calculated Value (kJ/mol) |
| Activation Energy (Ea) | +85 |
| Enthalpy of Reaction (ΔH) | -120 |
| Gibbs Free Energy of Reaction (ΔG) | -105 |
Prediction and Validation of Spectroscopic Properties
Computational methods are widely used to predict and help interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. nih.govrsc.orgnih.gov
Theoretical NMR Chemical Shifts and Coupling Constants
Theoretical calculations can provide valuable predictions of 1H and 13C NMR chemical shifts and coupling constants. rsc.orgmdpi.com For this compound, these calculations would be sensitive to the electronic environment of each nucleus, which is influenced by the substituents on the benzene ring. The predicted chemical shifts can be compared with experimental data (if available) to confirm the molecular structure. Discrepancies between calculated and experimental values can often provide further insight into subtle electronic and conformational effects.
Illustrative Data Table: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound. Note: These are representative values based on typical calculations for similar phenolic compounds, as specific experimental or calculated data for this compound is not available in the cited literature.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C1-OH | 5.8 - 6.5 | - |
| C2-OCH3 | 3.8 - 4.0 | 55 - 60 |
| H3 | 6.8 - 7.2 | - |
| C3 | - | 110 - 115 |
| C4-Cl | - | 120 - 125 |
| C5-Br | - | 115 - 120 |
| H6 | 6.9 - 7.3 | - |
| C6 | - | 125 - 130 |
| C1 | - | 145 - 150 |
| C2 | - | 148 - 153 |
Simulation of Vibrational Frequencies (IR and Raman Spectra)
Vibrational spectroscopy is a key technique for identifying functional groups and determining molecular structure. Theoretical frequency calculations can simulate the infrared (IR) and Raman spectra of a molecule. nih.gov For this compound, these simulations would predict the frequencies and intensities of the vibrational modes, such as the O-H stretch, C-O stretch, C-H bends, and the vibrations of the aromatic ring. The calculated frequencies are often scaled to better match experimental data, accounting for approximations in the theoretical methods and anharmonicity. These simulated spectra can be instrumental in assigning the bands observed in experimental IR and Raman spectra.
Illustrative Data Table: Predicted Key Vibrational Frequencies (cm-1) for this compound. Note: These are representative values based on typical calculations for similar phenolic compounds, as specific experimental or calculated data for this compound is not available in the cited literature.
| Vibrational Mode | Predicted Frequency (cm-1) |
| O-H Stretch (intramolecularly H-bonded) | 3400 - 3550 |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch (methoxy) | 2850 - 2950 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (methoxy) | 1200 - 1275 |
| C-Cl Stretch | 700 - 850 |
| C-Br Stretch | 550 - 690 |
Prediction of UV-Vis Electronic Absorption Spectra
Theoretical and computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the UV-Vis electronic absorption spectra of organic molecules. nih.govmdpi.com These methods provide insights into the electronic transitions between molecular orbitals, which are responsible for the absorption of ultraviolet and visible light. numberanalytics.com For substituted phenols, computational studies have shown that both the position and nature of the substituents on the benzene ring significantly influence the absorption maxima (λmax). nih.govresearchgate.net
The predicted UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from π → π* transitions within the substituted benzene ring. The presence of the bromo, chloro, methoxy, and hydroxyl groups as substituents alters the energy levels of the π molecular orbitals compared to phenol, which typically exhibits a λmax around 275 nm. docbrown.info The combination of these substituents is expected to cause a shift in the absorption bands. For instance, studies on chlorophenols and other substituted phenols have demonstrated that substituents can lead to either a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. researchgate.netresearchgate.net
Based on computational studies of related halogenated and methoxy-substituted phenols, a hypothetical TD-DFT calculation for this compound would likely predict several electronic transitions in the ultraviolet region. The predicted absorption maxima (λmax), corresponding excitation energies, and oscillator strengths (f) provide a theoretical fingerprint of the molecule's electronic structure.
A representative set of predicted UV-Vis data for this compound, as would be generated by a TD-DFT calculation, is presented in Table 1. This table illustrates the kind of detailed information that can be obtained from such theoretical investigations.
Table 1: Predicted UV-Vis Electronic Absorption Data for this compound
| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| 285 | 4.35 | 0.025 | HOMO -> LUMO |
| 230 | 5.39 | 0.150 | HOMO-1 -> LUMO |
| 205 | 6.05 | 0.350 | HOMO -> LUMO+1 |
Note: This data is hypothetical and serves as an illustrative example of the output from a TD-DFT calculation. HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital.
Advanced Applications of 5 Bromo 4 Chloro 2 Methoxyphenol in Chemical Science and Technology
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of reactive sites on the aromatic ring of 5-Bromo-4-chloro-2-methoxyphenol makes it a versatile intermediate for the synthesis of more complex molecules. The hydroxyl and methoxy (B1213986) groups can direct further electrophilic substitution, while the bromo and chloro substituents are amenable to a wide array of cross-coupling reactions.
Precursor for Advanced Pharmaceutical Scaffolds (Non-Clinical Focus)
While direct, large-scale applications in pharmaceutical synthesis are not widely reported, the underlying structure of this compound is found within precursors to bioactive molecules. For instance, related structures such as 5-bromo-2-chloro-4'-ethoxydiphenylmethane serve as key intermediates in the synthesis of pharmaceuticals. google.compatsnap.compatsnap.comgoogle.com The synthesis of such diphenylmethane (B89790) derivatives often involves Friedel-Crafts reactions, where a substituted benzoyl chloride reacts with an appropriate aromatic compound. google.com The this compound moiety, after suitable modification (e.g., conversion of the phenol (B47542) to a more reactive derivative), could theoretically be employed in similar synthetic strategies to generate diverse molecular scaffolds for drug discovery programs.
The presence of multiple halogen atoms allows for selective and sequential cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a variety of substituents and build molecular complexity. This step-wise functionalization is a cornerstone of modern medicinal chemistry for the generation of compound libraries for high-throughput screening.
Building Block for Agrochemicals (Non-Biological Focus)
The synthesis of novel agrochemicals often relies on the use of highly functionalized aromatic intermediates. google.com Halogenated phenols and their derivatives are known to be precursors to a range of pesticides and herbicides. The specific substitution pattern of this compound could be leveraged to create new agrochemical candidates. The bromo and chloro groups can be crucial for tuning the lipophilicity and metabolic stability of the final compound, which are important parameters for its efficacy and environmental persistence.
Synthetic routes towards new agrochemicals could involve the etherification of the phenolic hydroxyl group, followed by further modification of the aromatic ring through reactions targeting the halogen substituents. The development of efficient and selective synthetic methods for such transformations is an active area of research in agrochemical science.
Utilization in Materials Science and Polymer Chemistry
The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of functionalized polymers and organic electronic materials.
Monomer or Comonomer for Functionalized Polymer Synthesis
Substituted phenols are important monomers in the synthesis of various polymers, including poly(phenylene ether)s (PPEs). The hydroxyl group of this compound allows it to act as a monomer in condensation polymerization reactions. Furthermore, the bromo and chloro substituents provide sites for post-polymerization modification, enabling the introduction of a wide range of functional groups to tailor the polymer's properties.
The synthesis of polymers with precisely controlled architectures and functionalities is crucial for developing new materials with advanced properties. The use of multifunctional monomers like this compound can lead to the creation of polymers with unique thermal, mechanical, and electronic characteristics.
Incorporation into Organic Electronic or Optical Materials
The development of new organic materials for electronic and optical applications is a rapidly growing field. european-mrs.comdrpress.org Highly substituted aromatic compounds are often used as building blocks for the synthesis of organic semiconductors, light-emitting diodes (OLEDs), and other optoelectronic devices. The halogen and methoxy substituents on this compound can influence the electronic properties of molecules it is incorporated into, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Through cross-coupling reactions, the this compound unit can be integrated into larger conjugated systems, which are the fundamental components of many organic electronic materials. The ability to tune the electronic properties through chemical modification makes such building blocks highly valuable in the design of new materials for advanced technological applications.
Applications in Catalysis and Ligand Design
The structure of this compound also suggests its potential use in the development of novel catalysts and ligands for transition metal-catalyzed reactions.
The phenolic hydroxyl group and the methoxy group can act as coordinating sites for metal ions. By incorporating this phenol into a larger ligand scaffold, it is possible to create a specific coordination environment around a metal center, which can influence the catalytic activity and selectivity of the resulting complex. For example, related methoxyphenol derivatives have been used in the synthesis of ligands for copper-catalyzed reactions. acs.org
The bromo and chloro substituents can also be used to attach the ligand to a solid support, facilitating the recovery and reuse of the catalyst. The design and synthesis of new ligands are crucial for the advancement of catalysis, and functionalized phenols like this compound represent a potential starting point for the development of new catalytic systems.
Precursor for Ligands in Transition Metal Catalysis
There is currently no documented use of this compound in the synthesis of ligands for transition metal-catalyzed reactions. The development of new ligands is a cornerstone of catalysis research, enabling enhanced reactivity, selectivity, and efficiency in a vast array of chemical transformations. While the structure of this compound suggests it could be a building block for such ligands, no studies have been published to demonstrate this.
Exploitation in Dye and Pigment Chemistry
The application of this compound in the creation of new colorants is also not reported in the current scientific literature.
Development of Novel Chromophores and Fluorophores (Non-Biological Use)
Chromophores and fluorophores are the molecular basis of color and fluorescence. The synthesis of novel dye molecules often involves the functionalization of aromatic cores. While the electronic properties of this compound could theoretically be manipulated to produce color, there are no published examples of its use in the development of non-biological chromophores or fluorophores.
Synthesis of Functional Dyes for Industrial Applications
Functional dyes are designed for specific technological applications beyond simple coloration, such as in optical data storage, solar cells, or as chemical sensors. The synthesis of such dyes from this compound has not been described in any patents or research articles to date.
Environmental Occurrence, Fate, and Transformation Studies of 5 Bromo 4 Chloro 2 Methoxyphenol
Analytical Methodologies for Environmental Detection and Quantification
Accurate detection and quantification of 5-Bromo-4-chloro-2-methoxyphenol in complex environmental matrices such as soil and water are essential for studying its fate and transport. Various analytical techniques, primarily chromatography and spectroscopy, are employed for this purpose.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of halogenated phenols in environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the simultaneous determination of various brominated phenols, including tetrabromobisphenol A (TBBPA), tribromophenol (TBP), dibromophenols (DBPs), and monobromophenols (MBPs), in soil samples. The methodology typically involves extraction of the analytes from the soil matrix, a cleanup step using solid-phase extraction (SPE) cartridges, and derivatization to increase the volatility of the phenolic compounds before GC-MS analysis. For instance, a Florisil cartridge with dichloromethane (B109758) as the elution solvent has been shown to provide high and reproducible recoveries for a range of brominated phenols. Silylation is a common derivatization technique, with optimal conditions often achieved at room temperature with a small volume of the silylation reagent. The choice of the GC column is critical for achieving good separation of the analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is another highly sensitive and selective method for the determination of chlorinated and brominated phenols in water samples. This technique often involves a solid-phase extraction (SPE) step to pre-concentrate the analytes and remove matrix interferences. For brominated phenols in river water, a simple and fast SPE method can be employed for sample cleanup and preconcentration before analysis by high-performance liquid chromatography (HPLC) with UV-Vis and electrochemical detection, achieving detection limits in the µg/L range.
| Technique | Sample Matrix | Key Steps | Typical Analytes |
| GC-MS | Soil | Extraction, SPE cleanup (e.g., Florisil), Derivatization (silylation) | TBBPA, TBP, DBPs, MBPs |
| LC-MS/MS | Water | SPE preconcentration and cleanup | Chlorinated and brominated phenols |
Spectroscopic methods offer alternative and sometimes complementary approaches for the detection of phenolic compounds in environmental samples.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the detection of phenols in water. The principle is based on the absorption of UV-Vis light by the phenolic ring. The presence of bromide in a sample can be quantified colorimetrically using a UV-Vis spectrophotometer after reaction with chloramine-T in the presence of phenol (B47542) red, which forms a colored brominated compound. This method is effective for determining bromide concentrations in water, which can be an indicator of the presence of brominated organic compounds.
Raman Spectroscopy: Raman spectroscopy is a non-destructive technique that provides a molecular fingerprint of a sample. It has been investigated for the characterization and discrimination of phenolic compounds. Fourier transform Raman spectroscopy (FT-Raman) can be used to identify and differentiate between families of phenolic compounds, such as hydroxybenzoic and hydroxycinnamic acids and flavonoids, based on their unique spectral bands. While matrix interferences can be a challenge in complex samples like soil, combining Raman spectroscopy with chemometric tools can enhance its ability to discriminate between different soil components and potentially identify contaminants.
Abiotic Degradation Pathways in Environmental Systems
Abiotic degradation processes, such as photolysis and hydrolysis, play a significant role in the transformation and breakdown of organic compounds in the environment.
The degradation of halogenated phenols can be initiated by sunlight. The photolysis of 2,4-dichlorophenol (B122985), a structurally related compound, under UV irradiation in the presence of a photocatalyst like silver/silver bromide (Ag/AgBr) has been shown to proceed through dechlorination, where hydroxyl radicals attack the aromatic ring to form p-chlorophenol and o-chlorophenol. Further degradation can lead to the opening of the aromatic ring. For brominated flame retardants, photodegradation can involve sequential debromination. While the specific photolytic products of this compound have not been detailed in the literature, it is plausible that its degradation would proceed through similar pathways involving dehalogenation (both debromination and dechlorination) and hydroxylation, followed by ring cleavage. The methoxy (B1213986) group may also be subject to cleavage.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis of halogenated aromatic compounds is generally slow under typical environmental conditions. For chlorophenols, the rate of hydrolysis is influenced by the degree and position of chlorine substitution. Studies on the electrochemical degradation of 4-chloroguaiacol (4-chloro-2-methoxyphenol) in aqueous solutions have shown that it can be oxidized to form intermediates such as 4-chlorocatechol (B124253) and 2-methoxyhydroquinone (B1205977) before further degradation. While this is not a direct measure of hydrolytic stability, it indicates that transformation in aqueous environments is possible. The presence of both a bromine and a chlorine atom on the aromatic ring of this compound suggests that its hydrolytic stability would be relatively high in the absence of catalysts or extreme pH conditions.
Biotic Transformation and Metabolite Formation in Environmental Systems (Non-Physiological)
Microorganisms play a crucial role in the breakdown of organic pollutants in soil and water. The biotic transformation of this compound is likely to involve several enzymatic reactions.
The microbial degradation of guaiacol (B22219), the parent compound of this compound, is known to proceed initially via demethylation to form catechol. This reaction is often catalyzed by cytochrome P450 monooxygenases. Following this initial step, the degradation of halogenated catechols can proceed through ring cleavage.
Studies on the microbial degradation of 2,4-dichlorophenol have identified several key metabolites. The pathway often involves hydroxylation to form 3,5-dichlorocatechol, which then undergoes ring cleavage by catechol 1,2-dioxygenase. Further degradation leads to the formation of intermediates such as 2,4-dichloromuconic acid, 2-chlorodienelactone, and 2-chloromaleylacetate, which are eventually funneled into the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov
Based on these analogous pathways, the biotic transformation of this compound can be hypothesized to begin with demethylation to form 5-bromo-4-chlorocatechol. This di-halogenated catechol would then be a substrate for ring-cleavage dioxygenases, leading to the formation of halogenated aliphatic acids that can be further metabolized. The initial steps in the proposed biotic degradation pathway are summarized in the table below.
| Step | Proposed Reaction | Key Enzyme Class | Expected Intermediate |
| 1 | Demethylation | Monooxygenase (e.g., Cytochrome P450) | 5-Bromo-4-chlorocatechol |
| 2 | Aromatic Ring Cleavage | Dioxygenase (e.g., Catechol 1,2-dioxygenase) | Halogenated muconic acid derivative |
Microbial Degradation Pathways in Soil and Water
The microbial degradation of halogenated phenols, a class of compounds to which this compound belongs, has been the subject of numerous studies. Microorganisms have evolved various enzymatic strategies to break down these complex and often toxic molecules. The presence of both bromine and chlorine atoms on the aromatic ring, along with a methoxy group, suggests that its degradation would involve a series of specialized enzymatic reactions.
Under aerobic conditions, the initial step in the degradation of many phenolic compounds is hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenase enzymes. researchgate.net This is followed by ring cleavage, which can occur via either the ortho or meta pathway, mediated by dioxygenase enzymes. researchgate.netnih.gov For halogenated phenols, a crucial step is the removal of the halogen substituents (dehalogenation), which can occur either before or after the ring is cleaved. Reductive dehalogenation, the replacement of a halogen with a hydrogen atom, is a key mechanism, particularly under anaerobic conditions. nih.gov
In anaerobic environments, such as sediments and some subsurface soils, consortia of microorganisms can mineralize halogenated phenols. asm.org For instance, sulfate-reducing bacteria have been shown to degrade chlorinated and brominated phenols, using them as a source of carbon and energy. asm.org The degradation of 4-bromophenol (B116583) and 4-chlorophenol (B41353) by a sulfate-reducing consortium has been observed to proceed with the stoichiometric release of the halide ions. asm.org
The degradation of a related compound, 4-chloro-2-nitrophenol, by a marine Bacillus species involved its biotransformation into other compounds, indicating that microbial action can lead to the formation of various metabolites. nih.govresearchgate.net The degradation of another complex halogenated compound, 2-chloro-4-aminophenol, has also been studied, revealing a novel degradation pathway in Arthrobacter sp. researchgate.net These studies on analogous compounds suggest that the microbial degradation of this compound would likely proceed through a multi-step pathway involving dehalogenation and ring cleavage, mediated by a variety of microbial enzymes.
Role of Enzymes in Environmental Biotransformation Processes
The biotransformation of halogenated aromatic compounds like this compound is dependent on the action of specific microbial enzymes. These enzymes catalyze the key steps in the degradation pathways, ultimately leading to the detoxification and mineralization of the parent compound.
Key enzymes and their roles in the degradation of halogenated phenols include:
Monooxygenases: These enzymes are often responsible for the initial attack on the aromatic ring, typically by introducing a hydroxyl group. researchgate.net This step can make the ring more susceptible to subsequent cleavage.
Dioxygenases: These enzymes are critical for the cleavage of the aromatic ring. Catechol 2,3-dioxygenases, for example, are involved in the meta-cleavage pathway of catechols, which are common intermediates in the degradation of phenolic compounds. nih.govnih.gov
Dehalogenases: These enzymes are responsible for removing halogen atoms from the aromatic ring. Reductive dehalogenases, which replace a halogen with a hydrogen atom, are particularly important in anaerobic environments. nih.gov
Hydrolases: In some degradation pathways, hydrolases can be involved in the cleavage of ether bonds, such as the methoxy group present in this compound.
The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in mouse hepatocytes led to the formation of 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), indicating that enzymatic processes can modify the substituents on the phenolic ring. nih.gov The specific enzymes responsible for the degradation of this compound have not been identified, but based on studies of similar compounds, it is likely that a consortium of microorganisms possessing a variety of these enzymes would be required for its complete mineralization.
Environmental Distribution and Persistence Studies
The environmental distribution and persistence of a chemical compound are determined by its physical and chemical properties, as well as its susceptibility to degradation processes. For this compound, its persistence in the environment would be influenced by factors such as its water solubility, potential for bioaccumulation, and resistance to microbial and photodegradation.
Monitoring and Spatial Distribution in Terrestrial and Aquatic Ecosystems
Brominated phenols have been detected in various environmental compartments, including water and aquatic organisms. nih.gov For example, a study of blue mussels from the Swedish coastline detected the presence of polybrominated phenols (PBPs) and their methoxylated counterparts, polybrominated anisoles (PBAs). nih.gov The levels of these compounds varied geographically, suggesting different sources or environmental conditions. nih.gov
Phenolic compounds, in general, are monitored in environmental samples due to their potential toxicity. nih.gov Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used for their detection. nih.govkoreascience.kr Given its structure, it is plausible that this compound could be found in industrial effluents or in environments impacted by the use of brominated flame retardants or other specialty chemicals. The U.S. Environmental Protection Agency (EPA) lists several substituted phenols as priority pollutants to be monitored in industrial discharges. epa.gov
Table 1: Examples of Brominated Phenolic Compounds Detected in Environmental Samples
| Compound/Compound Class | Environmental Matrix | Location | Reference |
| Polybrominated Phenols (PBPs) | Blue Mussels (Mytilus edulis) | Swedish Coastline | nih.gov |
| Polybrominated Anisoles (PBAs) | Blue Mussels (Mytilus edulis) | Swedish Coastline | nih.gov |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Fish and other seafood | European Market | europa.eu |
This table is illustrative and based on data for related brominated phenolic compounds, not this compound specifically.
Assessment of Persistence and Mobility in Environmental Compartments
The persistence of halogenated compounds in the environment is a significant concern, as they can be resistant to natural degradation processes. ncert.nic.indrishtiias.com The presence of both bromine and chlorine on the aromatic ring of this compound likely contributes to its stability and persistence.
Studies on brominated flame retardants (BFRs), a class of compounds that includes brominated phenols, have shown that they can persist in the environment for long periods. nih.govscite.ai For example, an aquatic mesocosm experiment with novel BFRs found that they were environmentally persistent in both particulate and sediment compartments, with dissipation half-lives of over 100 days in sediment. nih.govscite.ai The lower brominated compounds are generally more volatile and water-soluble than the higher brominated ones. nih.gov
The mobility of this compound in the environment would be influenced by its solubility in water and its tendency to adsorb to soil and sediment particles. Phenolic compounds with limited water solubility are more likely to be absorbed in sediments and soils, which contributes to their persistence. nih.gov The methoxy group may slightly increase its lipophilicity compared to the corresponding diol, potentially influencing its partitioning into organic matter.
Halogenated aromatic compounds are known to accumulate in the environment due to their stability. nih.gov While specific data for this compound is lacking, the general characteristics of halogenated phenols suggest a potential for persistence in various environmental compartments.
Future Research Directions and Emerging Trends for 5 Bromo 4 Chloro 2 Methoxyphenol
Development of Novel and Sustainable Synthetic Routes with Advanced Catalysts
The synthesis of highly substituted phenols remains a cornerstone of organic chemistry, providing building blocks for pharmaceuticals, agrochemicals, and polymers. oregonstate.edu Future research into the synthesis of 5-Bromo-4-chloro-2-methoxyphenol will likely prioritize green and sustainable methods that offer high regiochemical control. oregonstate.educhemistryviews.orgrsc.org
Current strategies for creating substituted phenols often involve multi-step processes that may use harsh reagents. rsc.orgchemistrysteps.com Emerging trends suggest a shift towards more benign alternatives. For instance, the use of deep eutectic solvents (DES), which are biodegradable and inexpensive, has shown promise in catalyzing the transformation of arylboronic acids into phenols in water. chemistryviews.org Another green approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide, which can produce substituted phenols rapidly and without the need for chromatographic purification. rsc.org
Advanced catalytic systems are at the heart of modern synthetic chemistry. Research could explore the use of various transition metal catalysts, such as palladium, copper, or ruthenium, to develop efficient cross-coupling reactions for introducing the bromo, chloro, and methoxy (B1213986) groups onto a phenolic backbone. rsc.orgmdpi.com Enzyme-catalyzed reactions, for example using horseradish peroxidase or chloroperoxidase, represent another frontier, offering high selectivity under mild conditions. rsc.orgnih.gov A patent for preparing halogenated phenols highlights a method involving the hydrolysis of halogenated phenylamine with a solid acid catalyst and a phase transfer catalyst to improve yield and reduce side reactions. google.com
Table 1: Potential Catalysts for Sustainable Synthesis
| Catalyst Type | Example | Potential Advantage for Synthesis | Reference |
|---|---|---|---|
| Transition Metal | Palladium (Pd), Copper (Cu) | High efficiency in cross-coupling reactions for C-Br, C-Cl, and C-O bond formation. | mdpi.com |
| Enzyme | Chloroperoxidase, Horseradish Peroxidase (HRP) | High selectivity under mild, aqueous conditions; environmentally benign. | rsc.orgnih.gov |
| Green Catalyst | Deep Eutectic Solvents (DES) | Biodegradable, inexpensive, and can be reused. | chemistryviews.org |
| Solid Acid Catalyst | Not specified | Ease of separation from the reaction mixture, potentially reusable. | google.com |
Exploration of Uncharted Reactivity and Complex Reaction Cascades
The reactivity of this compound is dictated by its combination of functional groups. The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to the hydroxyl group. mlsu.ac.inopenstax.org Conversely, the bulky halogen atoms provide significant steric hindrance, which will influence regioselectivity. The phenolic hydroxyl group itself is reactive, capable of being deprotonated to form a highly nucleophilic phenoxide ion, which can participate in reactions like Williamson ether synthesis. libretexts.org
Future research could focus on leveraging this inherent reactivity in complex reaction cascades. For example, photoinduced cascade reactions, which can form densely functionalized products under mild conditions, are an emerging area. acs.org A potential cascade for this compound could involve an initial reaction at the phenolic hydroxyl group, followed by an intramolecular cyclization that engages one of the halogen substituents. The oxidation of the phenol (B47542) to a quinone is another fundamental reaction pathway that could be explored as an initiation step for further transformations. openstax.org
The presence of both bromine and chlorine atoms offers opportunities for selective cross-coupling reactions, where one halogen reacts preferentially over the other, allowing for the stepwise construction of more complex molecules. Understanding the relative reactivity of the C-Br and C-Cl bonds under various catalytic conditions would be a key area of investigation.
Integration into Next-Generation Functional Materials with Tunable Properties
Phenolic compounds are valuable precursors for a wide range of functional materials, including polymers, resins, and even nanoparticles. oregonstate.edursc.orgmdpi.com The unique structure of this compound makes it an intriguing candidate as a monomer for next-generation materials.
The presence of halogens could impart flame-retardant properties to polymers derived from this monomer. The phenolic hydroxyl group provides a reactive site for polymerization reactions, such as condensation with formaldehyde (B43269) to create phenolic resins, or for grafting onto other polymer backbones. oregonstate.edu Furthermore, methoxyphenols have been used to create thermoplastic and thermoset polymers. mdpi.comresearchgate.net For example, 4-methoxyphenol (B1676288) has been polymerized using an enzymatic catalyst to produce a polymer with excellent antioxidant properties. rsc.orgrsc.org
The integration of this compound into polymer structures could allow for the tuning of material properties. The rigidity of the aromatic ring, combined with the polarity of the oxygen-containing functional groups and the mass of the halogens, would influence properties such as thermal stability, solubility, and refractive index.
Table 2: Potential Material Applications
| Material Type | Potential Role of this compound | Resulting Property | Reference |
|---|---|---|---|
| Flame-Retardant Polymers | As a monomer or additive | Increased resistance to combustion due to halogen content. | ncert.nic.in |
| High-Performance Resins | Monomer in condensation polymerization | Enhanced thermal stability and chemical resistance. | oregonstate.edu |
| Functional Coatings | Component of a polymer coating | Potential antioxidant or antimicrobial surface properties. | rsc.orgmdpi.com |
| Nanoparticle Synthesis | As a capping or reducing agent | Control over nanoparticle size and stability. | rsc.org |
Advanced Computational Design and Machine Learning for Property Prediction
The fields of computational chemistry and machine learning (ML) are revolutionizing molecular and materials discovery. pitt.eduarxiv.org Instead of relying solely on trial-and-error synthesis, researchers can now predict the properties of molecules before they are ever made in the lab. arxiv.orgresearchgate.net
For this compound, density functional theory (DFT) calculations could be employed to investigate its electronic structure, molecular geometry, and spectroscopic properties. acs.org Such studies can provide insights into the molecule's reactivity, stability, and potential interactions with other molecules or surfaces. rsc.org
Multidisciplinary Research at the Interface of Organic Chemistry and Other Fields
The full potential of this compound will likely be realized through multidisciplinary research that connects organic chemistry with fields like materials science and environmental science.
Materials Science: As discussed, this compound could serve as a unique building block for functional materials. oregonstate.edumdpi.com Collaborative research between synthetic chemists and materials scientists would be essential to design, synthesize, and characterize new polymers and composites, exploring their mechanical, thermal, and electronic properties.
Environmental Science: Halogenated phenols are a class of compounds with known environmental persistence and toxicity. acs.orgosti.gov Research is needed to understand the environmental fate of this compound. Studies could investigate its biodegradability by microorganisms, its potential for bioaccumulation, and its degradation pathways in soil and water. asm.orgnih.govnih.gov For instance, photocatalytic degradation using materials like titanium dioxide (TiO₂) is a promising method for breaking down persistent halogenated pollutants. rsc.orgnih.gov Understanding these processes is crucial for assessing the environmental risk and developing remediation strategies should the compound see wider industrial use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-4-chloro-2-methoxyphenol, and how can purity be maximized?
- Methodology : The compound can be synthesized via sequential bromination, chlorination, and methoxylation of phenol derivatives. For example, bromination at the 5-position followed by chlorination at the 4-position using FeCl₃ as a catalyst under anhydrous conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Purity assessment requires GC or HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use H/C NMR to confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm in H NMR). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 235.4 (M⁺). Elemental analysis (C, H, Br, Cl) must align with theoretical values (C: 35.34%, H: 2.54%) .
Q. What are the solubility properties of this compound, and how should it be stored for stability?
- Methodology : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Store under inert gas (N₂/Ar) at 4°C to prevent oxidative degradation. Stability studies via TGA/DSC show decomposition above 200°C .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement can determine bond angles and torsional strains. For example, Br and Cl substituents may introduce steric clashes, altering dihedral angles between aromatic rings. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .
Q. What experimental strategies are used to study the pharmacological interactions of this compound with biological targets?
- Methodology : Perform dose-response assays (e.g., IC₅₀ determination) in enzyme inhibition studies (e.g., kinase assays). Molecular docking (AutoDock Vina) predicts binding affinities to active sites, validated by mutagenesis (e.g., alanine scanning) . Surface plasmon resonance (SPR) quantifies real-time binding kinetics .
Q. How can contradictory yield data in synthesis protocols be reconciled?
- Methodology : Analyze reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For instance, yields vary from 42% to 100% due to competing side reactions (e.g., over-bromination). Design a DOE (Design of Experiments) to optimize temperature (60–100°C) and stoichiometry (Br₂:phenol ratio 1.0–1.2) .
Q. What reaction mechanisms explain the regioselectivity of halogenation in this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


